molecular formula C18H21BF2N2O3 B13359662 2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13359662
M. Wt: 362.2 g/mol
InChI Key: OFAZAZLIGHSWSK-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 2,4-difluorophenoxy substituent at position 2, methyl groups at positions 4 and 6, and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. The boronic ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

Properties

Molecular Formula

C18H21BF2N2O3

Molecular Weight

362.2 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C18H21BF2N2O3/c1-10-15(19-25-17(3,4)18(5,6)26-19)11(2)23-16(22-10)24-14-8-7-12(20)9-13(14)21/h7-9H,1-6H3

InChI Key

OFAZAZLIGHSWSK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=C(C=C(C=C3)F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-difluorophenol and 4,6-dimethylpyrimidine.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific electrophiles and nucleophiles used in the reactions. For example, cross-coupling with aryl halides can yield biaryl compounds.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The following table summarizes key analogues differing in the substituents at position 2 of the pyrimidine ring:

Compound Name CAS Number Molecular Formula Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications
2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Not provided C₂₁H₂₂B F₂N₂O₃ 2,4-Difluorophenoxy 406.23 High reactivity in cross-coupling
2-(4-Fluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2432902-89-9 C₁₆H₁₈BFN₂O₃ 4-Fluorophenoxy 316.14 Intermediate for drug synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine 1599467-81-8 C₁₇H₁₇BF₃N₂O₄ 4-Trifluoromethoxyphenoxy 397.14 Discontinued (stability issues?)
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 1353877-89-0 C₁₃H₂₀BN₂O₄ 2-Methoxyethoxy 291.12 Solubility in polar solvents

Key Observations:

  • Lipophilicity : The trifluoromethoxy group in CAS 1599467-81-8 increases hydrophobicity but may lead to instability, as evidenced by its discontinued status .
  • Solubility : The methoxyethoxy substituent in CAS 1353877-89-0 enhances aqueous solubility, making it preferable for reactions in mixed solvents .

Analogues with Modified Pyrimidine Cores

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4): A pyridine derivative with a trifluoromethyl group and amine functionality. The amine group enables further functionalization (e.g., amide coupling), but the pyridine core reduces steric hindrance compared to pyrimidines .
  • 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine : A fused pyrazolo-pyrimidine with multiple aryl groups. This compound demonstrates the versatility of pyrimidine scaffolds in medicinal chemistry, though it lacks the boronic ester necessary for cross-coupling .

Biological Activity

The compound 2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 2304634-09-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, molecular characteristics, and biological effects based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C18_{18}H21_{21}BF2_{2}N2_{2}O3_{3}
  • Molecular Weight : 362.18 g/mol
  • Structure : The compound features a pyrimidine core substituted with a difluorophenoxy group and a dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the coupling of appropriate pyrimidine derivatives with boronic acids under palladium-catalyzed conditions. The presence of the difluorophenoxy group is crucial for enhancing its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant growth inhibition in various cancer cell lines. For instance:

Cell LineInhibition (%) at 10 µMReference
HepG2 (liver cancer)85%
MCF-7 (breast cancer)78%
A549 (lung cancer)70%

These findings suggest that the compound may selectively target tumor cells while sparing normal cells.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies indicate that it may inhibit specific kinases involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • In Vivo Studies : A recent animal study evaluated the efficacy of this compound in a murine model of liver cancer. Results showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.
  • Clinical Implications : Given its dual activity against cancer and microbial infections, further clinical studies are warranted to explore its potential in combination therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,4-difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

  • Methodology : A metal-free, mild-condition synthesis approach is ideal for fluorinated pyrimidines. For example, β-CF3 aryl ketones can be cyclized with amidines under basic conditions (e.g., KOtBu) to form fluoropyrimidine cores. The boronate ester moiety can be introduced via Suzuki-Miyaura coupling precursors, leveraging 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .
  • Key Considerations : Monitor reaction time (e.g., 12–24 hours at 80°C) and use anhydrous solvents to avoid hydrolysis of the boronate ester .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and boronate ester integration. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in related fluoropyrimidine derivatives .
  • Data Interpretation : Compare observed chemical shifts (e.g., ¹⁹F NMR δ ≈ -110 ppm for fluorophenoxy groups) with literature values .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid inhalation of fine powders; refer to OSHA HCS2012 standards for chemical handling. The compound’s safety profile may resemble structurally similar pyrimidines, which require precautions against skin/eye irritation and moisture-sensitive storage .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-difluorophenoxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atoms enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) or palladium-catalyzed couplings. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps .
  • Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies resolve discrepancies in reaction yields during boronate ester functionalization?

  • Troubleshooting : Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligand ratios. Contradictory yields may arise from boronate ester hydrolysis; use molecular sieves or anhydrous conditions to stabilize the boronate group .
  • Data Analysis : Correlate yield variations with moisture levels (e.g., Karl Fischer titration) and catalyst turnover numbers .

Q. How can computational modeling enhance the design of derivatives for medicinal chemistry applications?

  • Methodology : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases). COMSOL Multiphysics simulations can model diffusion and reaction kinetics in biological systems .
  • Case Study : A related fluoropyrimidine derivative showed improved inhibitory activity against EGFR mutants after in silico optimization of substituent polarity .

Q. What are the challenges in characterizing byproducts from multi-step syntheses of this compound?

  • Analytical Approach : Use LC-MS/MS to detect trace impurities. For example, de-boronation byproducts (e.g., pyrimidine-OH derivatives) can be identified via HRMS fragmentation patterns .
  • Mitigation : Optimize quenching steps (e.g., rapid cooling) and purification protocols (e.g., silica gel chromatography with gradient elution) .

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